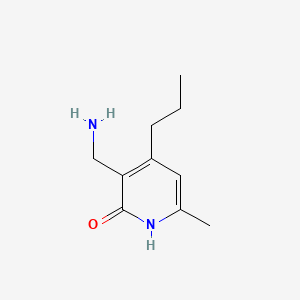

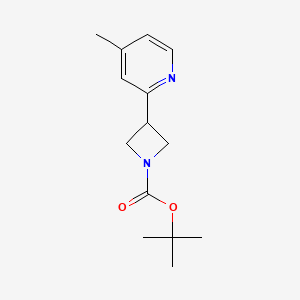

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-on

Übersicht

Beschreibung

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, also known as 3-AMMP, is an organic compound that has been studied for its potential applications in scientific research. 3-AMMP is a relatively new compound, having only been discovered in the last few decades, and is gaining attention for its unique properties. This compound has a wide range of applications in the scientific world, from its use in biochemical and physiological studies to its potential for use in drug development.

Wirkmechanismus

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is an organic compound that is capable of catalyzing biochemical reactions. It acts as a proton donor, allowing the transfer of protons between reactants and products. This proton transfer is essential for the catalytic activity of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, as it allows the reaction to proceed more quickly and efficiently. Additionally, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one has been found to be capable of acting as an inhibitor of certain enzymes, as well as a substrate for certain enzymes.

Biochemical and Physiological Effects

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one has been found to have a variety of biochemical and physiological effects. It has been found to be capable of modulating the activity of certain enzymes, including those involved in the metabolism of drugs. Additionally, it has been found to be capable of acting as an inhibitor of certain enzymes, as well as a substrate for certain enzymes. Moreover, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one has been found to be capable of modulating the activity of certain hormones, such as the hormones involved in the regulation of blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one has a number of advantages and limitations when used in lab experiments. One of the primary advantages of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is its relative stability, which allows it to be used in a wide variety of experiments over extended periods of time. Additionally, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is relatively inexpensive and can be easily synthesized in the laboratory. However, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is also limited in that it is not soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The potential applications of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one are far-reaching, and there are a number of potential future directions for research. One potential direction is to explore the potential use of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a drug development tool. Additionally, further research could be conducted to explore the potential of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one to act as an inhibitor of certain enzymes, as well as a substrate for certain enzymes. Additionally, further research could be conducted to explore the potential of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one to modulate the activity of certain hormones, such as the hormones involved in the regulation of blood pressure. Finally, further research could be conducted to explore the potential of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one to be used in the development of new materials and drugs.

Wissenschaftliche Forschungsanwendungen

Pharmazeutika und Pharmazeutische Chemie

Imidazole dienen als wesentliche Bausteine in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten. Forscher haben die Verwendung von 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-on-Derivaten als potenzielle Arzneimittelkandidaten untersucht. Diese Verbindungen können Rezeptoren, Enzyme und Ionenkanäle modulieren, was sie wertvoll für die Behandlung verschiedener Krankheiten macht. Beispielsweise können sie GABA-Rezeptoren, Histamin-Rezeptoren oder Kinasen, die an Krebswegen beteiligt sind, angreifen .

Metall-organische Gerüste (MOFs)

MOFs sind kristalline Materialien mit einstellbarer Porosität und finden Anwendung in der Gasspeicherung, Katalyse und Arzneimittelfreisetzung. Der organische Linker 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzol (TIBM) kann zur Konstruktion von MOFs verwendet werden. Die Einarbeitung von this compound in MOFs könnte ihre Eigenschaften, wie z. B. Gadsorption oder Arzneimittelinkapselung, verbessern .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKWKHWTUAUEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346575-64-1 | |

| Record name | 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-oneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)